Hydrogen Bond Cross-Linking for Membrane Swelling Resistance
Polymers synthesized with 3,3′-dihydroxydiphenylamine (the meta-imino isomer) exhibit strong interchain hydrogen bonding through the imino (–NH–) group that is structurally absent in traditional sulfonated poly(ether ether ketone) (SPEEK) membranes made with bisphenol analogs such as hydroquinone or 4,4′-dihydroxybenzophenone. This hydrogen bonding results in significantly better resistance to swelling. SPIEEK membranes incorporating the iminodiphenol motif show reduced dimensional change upon hydration compared to imino-free SPEEK controls [1]. While this study uses the 3,3′-isomer, the para-isomer 4,4′-iminodiphenol offers the same imino hydrogen-bond donor functionality, differentiated from –O–, –S–, and –C(CH₃)₂– bridged bisphenols that lack this donor [2].
| Evidence Dimension | Swelling resistance (dimensional stability upon hydration) of proton exchange membranes |
|---|---|
| Target Compound Data | SPIEEK-60 and SPIEEK-80 membranes (using 3,3′-dihydroxydiphenylamine) display much better resistance to swelling than imino-free SPEEK |
| Comparator Or Baseline | Traditional SPEEK membranes without imino groups (e.g., based on hydroquinone or 4,4′-dihydroxybenzophenone) |
| Quantified Difference | Qualitatively described as 'much better resistance to swelling'; quantitative swelling ratios not directly reported in abstract for the two classes |
| Conditions | Copolymerization of sodium 5,5′-carbonylbis(2-fluorobenzene sulfonate) and 4,4′-difluorobenzophenone with 3,3′-dihydroxydiphenylamine; J. Power Sources 2015, 282, 401–408 |
Why This Matters
Swelling control is critical for membrane electrode assembly integrity in fuel cells; the imino-bridged structure provides an intrinsic cross-linking mechanism that non-amino bisphenols cannot replicate, making 4,4′-iminodiphenol a strategic monomer choice for dimensionally stable membranes.
- [1] Wang, C. et al. Hydrogen bond cross-linked sulfonated poly(imino ether ether ketone) (PIEEK) for fuel cell membranes. Journal of Power Sources, 2015, 282, 401–408. View Source
- [2] Nifantyev, E.E., Slitikov, P.V., Rasadkina, E.N. Synthesis of arylenephosphamacrocycles using tri- and pentavalent phosphorus compounds. Russian Chemical Reviews, 2007, 76(4), 362–374. View Source
